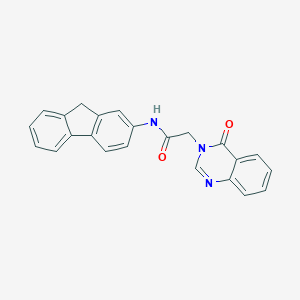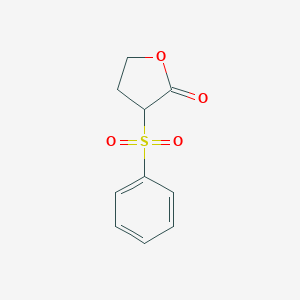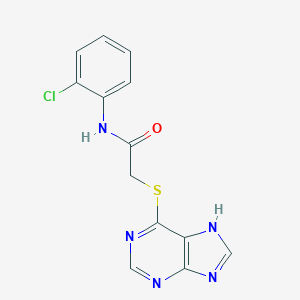![molecular formula C24H22Cl2N2O5 B277302 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine](/img/structure/B277302.png)
1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine, also known as DFP-10825, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and to induce cell cycle arrest and apoptosis. 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell growth, reduce oxidative stress and inflammation in the brain, and induce apoptosis in cancer cells. Additionally, 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine has been found to improve cognitive function in animal models of Alzheimer's disease and reduce motor deficits in animal models of Parkinson's disease.
实验室实验的优点和局限性
One advantage of 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine is its potential therapeutic applications in the treatment of various diseases. Additionally, it has been found to have multiple mechanisms of action, which may make it more effective than compounds that act through a single pathway. However, there are also limitations to using 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine in lab experiments. For example, its synthesis method is complex and may be difficult to reproduce, and its mechanism of action is not fully understood.
未来方向
There are several future directions for research on 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine. One area of focus could be on further understanding its mechanism of action, which may help to identify additional therapeutic applications. Additionally, research could be done to optimize the synthesis method for 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine and to develop more efficient and cost-effective methods of production. Finally, the potential side effects and toxicity of 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine should be investigated to ensure its safety for use in humans.
In conclusion, 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine is a novel compound with potential therapeutic applications in the treatment of various diseases. Its multiple mechanisms of action and biochemical and physiological effects make it an interesting area of research. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis method.
合成方法
1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine can be synthesized through a multi-step process starting with the reaction of 2,3-dichlorophenol with formaldehyde to form 2,3-dichlorophenylmethanol. This is followed by the reaction of 2,3-dichlorophenylmethanol with 4-methoxybenzoyl chloride to form 1-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzoyl}piperazine. Finally, the compound is treated with furoyl chloride to yield the desired product, 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine.
科学研究应用
1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
分子式 |
C24H22Cl2N2O5 |
|---|---|
分子量 |
489.3 g/mol |
IUPAC 名称 |
[3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H22Cl2N2O5/c1-31-19-8-7-16(14-17(19)15-33-20-5-2-4-18(25)22(20)26)23(29)27-9-11-28(12-10-27)24(30)21-6-3-13-32-21/h2-8,13-14H,9-12,15H2,1H3 |
InChI 键 |
UODVRLIZAWTGLL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)COC4=C(C(=CC=C4)Cl)Cl |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)COC4=C(C(=CC=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277219.png)
![4-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B277221.png)
![ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B277224.png)


![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide](/img/structure/B277229.png)
![N-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B277231.png)

![1-(4-Fluorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B277235.png)

![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B277237.png)


![4-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}benzoic acid](/img/structure/B277245.png)